molecular formula C24H29NO5S B11442175 3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11442175
M. Wt: 443.6 g/mol
InChI Key: SWHITKPZRGUPDY-UHFFFAOYSA-N
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Description

3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a cyclopentyl group, a thiophene ring, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the thiophene ring: This step may involve a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated precursor.

    Cyclopentyl group addition: This can be introduced via a Grignard reaction or a similar organometallic reaction.

    Final esterification: The carboxylic acid groups are esterified using an alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the hexahydroquinoline core.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the hexahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological activities can be optimized through medicinal chemistry techniques.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopentyl 6-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H29NO5S

Molecular Weight

443.6 g/mol

IUPAC Name

3-O-cyclopentyl 6-O-methyl 2,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C24H29NO5S/c1-12-11-16-20(22(26)18(12)23(27)29-4)21(17-10-9-13(2)31-17)19(14(3)25-16)24(28)30-15-7-5-6-8-15/h9-10,12,15,18,21,25H,5-8,11H2,1-4H3

InChI Key

SWHITKPZRGUPDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCC3)C4=CC=C(S4)C)C(=O)C1C(=O)OC

Origin of Product

United States

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